molecular formula C12H8IN3 B8364444 5-iodo-1-pyridin-3-yl-1H-indazole

5-iodo-1-pyridin-3-yl-1H-indazole

Cat. No.: B8364444
M. Wt: 321.12 g/mol
InChI Key: ZECDJMNIBZMRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-iodo-1-pyridin-3-yl-1H-indazole is a heterocyclic compound that features an indazole core substituted with an iodine atom at the 5-position and a pyridinyl group at the 1-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-pyridin-3-yl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-iodoaniline with 3-pyridinecarboxaldehyde under acidic conditions to form the indazole core. This is followed by iodination at the 5-position using iodine or an iodine-containing reagent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-iodo-1-pyridin-3-yl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling: Palladium or copper catalysts are used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-iodo-1-pyridin-3-yl-1H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-iodo-1-pyridin-3-yl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in various chemical reactions and may also affect its interaction with biological targets .

Properties

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

5-iodo-1-pyridin-3-ylindazole

InChI

InChI=1S/C12H8IN3/c13-10-3-4-12-9(6-10)7-15-16(12)11-2-1-5-14-8-11/h1-8H

InChI Key

ZECDJMNIBZMRED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C3=C(C=C(C=C3)I)C=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cesiumcarbonate (26.84 g, 82.38 mmol) is added to a suspension of 2-fluoro-5-iodobenzaldehyde (6.87 g, 27.46 mmol) and 3-pyridylhydrazine dihydrochloride (5 g, 27.46 mmol) in 136 mL N-methylpyrrolidon. The reaction mixture is stirred overnight at r.t. After checking that the hydrazone has been formed (1H-NMR) the reaction mixture is heated for 4 h at 160° C. The reaction mixture is allowed to cool down and the darkbrown suspension is poured on 1000 mL ice water. After vigorously stirring at r.t. for 45 min, the precipitated product is sucked off via a glass microfibre filter, washed with water and dried at the evaporator at 45° C. 8.28 g (93.9%) of the title compound are obtained.
Name
Cesiumcarbonate
Quantity
26.84 g
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
136 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three
Yield
93.9%

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